REACTION_SMILES
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[C:14]([O:15][CH2:16][CH3:17])([O:18][CH2:20][CH3:21])=[O:19].[CH2:9]([Li:10])[CH2:11][CH2:12][CH3:13].[Cl-:22].[NH4+:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[n:1]1[c:2]([CH3:8])[c:3]([CH3:7])[cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([CH2:8][C:14]([O:15][CH2:16][CH3:17])=[O:18])[c:3]([CH3:7])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccnc1C
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1ncccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |